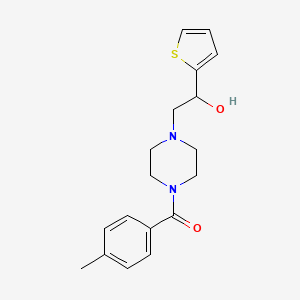
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structures related to (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone have been synthesized and evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized amide derivatives with potential antimicrobial activity against various strains of bacteria and fungi, showcasing the role of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Research into structurally similar compounds has also explored their potential anticancer properties. Inceler et al. (2013) investigated a series of thiophene-containing 1,3-diarylpyrazole derivatives for their growth inhibitory effects on various human cancer cells, including Raji and HL60 cell lines. Their findings suggest that modifications of the core structure, such as incorporating a piperazine moiety, could lead to compounds with promising anticancer activity (Inceler, Yılmaz, & Baytas, 2013).
Structural and Synthetic Studies
Structural and synthetic studies on similar compounds have contributed to understanding their chemical properties and potential applications. The synthesis and characterization of derivatives, such as those reported by Nagaraju et al. (2018), provide foundational knowledge for exploring the applications of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Mecanismo De Acción
Target of Action
Many compounds containing the indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(p-tolyl)methanone”, it’s difficult to determine its exact mode of action. Indole derivatives, which this compound structurally resembles, are known to interact with their targets and cause a variety of biological effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
It’s worth noting that many indole derivatives follow lipinski’s rule in molecular prediction studies .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSJQRBKXLYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613495.png)


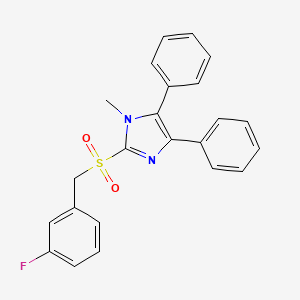
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2613503.png)
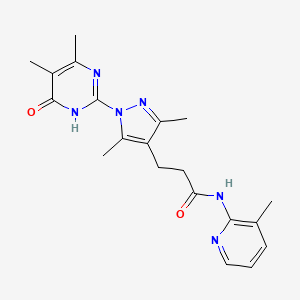
![2-[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2613508.png)


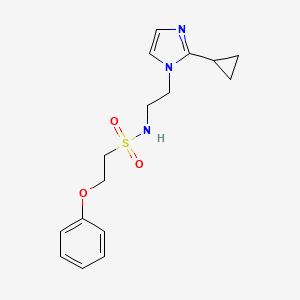
![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
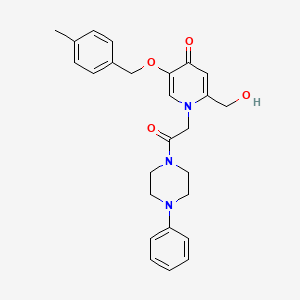

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)